

Technical Monograph: 9-Chloro Quetiapine (EP Impurity L)[1][2]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 9-Chloro Quetiapine

CAS No.: 1371638-11-7

Cat. No.: B569853

[Get Quote](#)

Executive Summary

9-Chloro Quetiapine, formally designated as Impurity L in the European Pharmacopoeia (EP), is a critical process-related impurity found in the synthesis of the antipsychotic drug substance Quetiapine Fumarate. Its presence is strictly regulated due to its structural similarity to the active pharmaceutical ingredient (API) and potential impact on the drug's safety profile.

This guide provides a definitive structural analysis, mechanistic origin, and analytical characterization protocol for **9-Chloro Quetiapine**, distinguishing it from the transient "11-chloro" intermediate used in the standard synthesis.

Parameter	Data
Common Name	9-Chloro Quetiapine (Impurity L)
CAS Registry Number	1371638-11-7
Chemical Name	2-[2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O ₂ S
Molecular Weight	417.95 g/mol
Regulatory Status	EP Impurity L; Must be controlled < 0.15% (ICH Q3A)

Structural Architecture & Numbering Logic

To understand the "9-Chloro" designation, one must deconstruct the dibenzo[b,f][1,4]thiazepine ring system. The numbering is non-intuitive and often leads to confusion with the "11-chloro" intermediate.

The Tricyclic Core

The scaffold consists of two benzene rings fused to a central seven-membered thiazepine ring containing Sulfur (S) and Nitrogen (N).

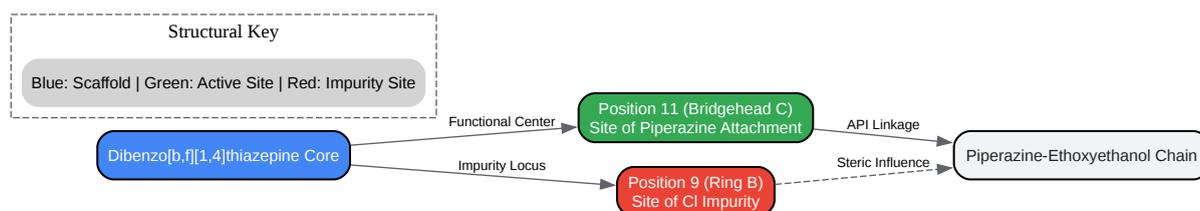
- Positions 1-4: Ring A (Left benzene ring).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Position 5: Sulfur atom (Bridge).
- Positions 6-9: Ring B (Right benzene ring).
- Position 10: Nitrogen atom (Bridge).[\[2\]](#)
- Position 11: The imine carbon connecting the two benzene rings (the site of piperazine attachment).

Structural Distinction[\[5\]](#)[\[9\]](#)[\[10\]](#)

- Quetiapine API: Unsubstituted at positions 1-9.
- 11-Chloro Intermediate: A transient synthetic precursor where the piperazine side chain is absent, and a Chlorine atom acts as a leaving group at position 11 (imidoyl chloride).
- **9-Chloro Quetiapine** (Impurity L): Contains the full piperazine side chain at position 11, but possesses a permanent Chlorine substituent at position 9 (ortho to the bridgehead Nitrogen on Ring B).

Structural Logic Diagram

The following diagram visualizes the core pharmacophore and the specific locus of the impurity.



[Click to download full resolution via product page](#)

Figure 1: Structural logic of the Quetiapine scaffold highlighting the distinction between the active site (Pos 11) and the impurity site (Pos 9).

Mechanistic Origin: The "Parallel Synthesis"

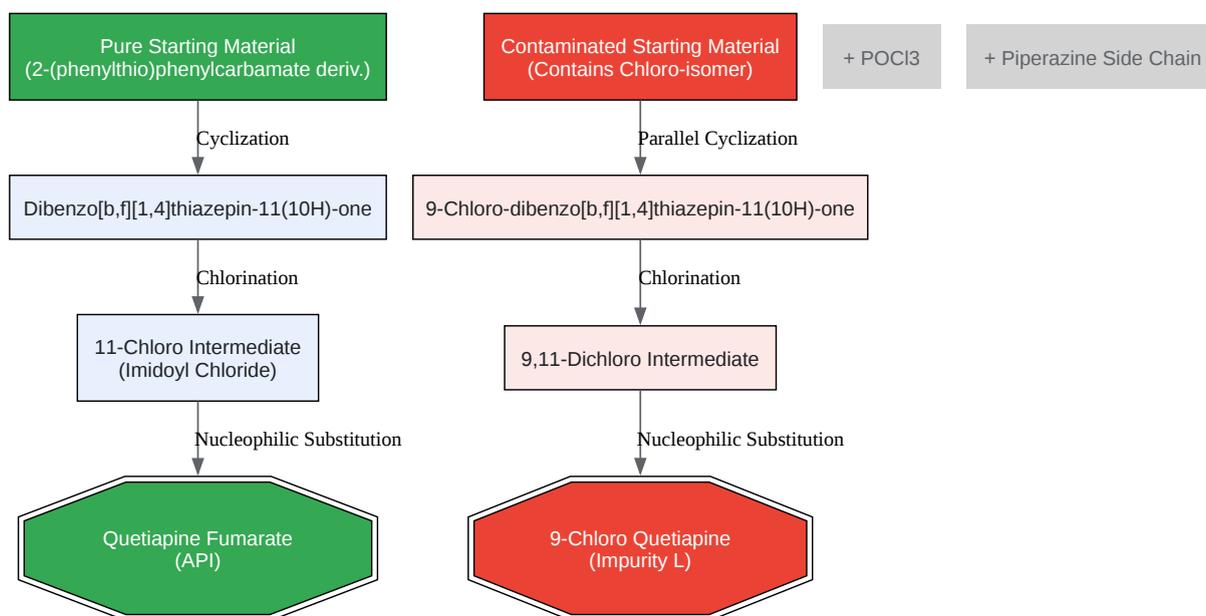
The formation of **9-Chloro Quetiapine** is not a degradation pathway but a parallel synthesis event. It arises when a chlorinated isomer of the starting material is introduced into the reaction stream.^[2]

The Pathway^[6]^[8]

- Standard Synthesis: Reacts 2-aminobenzenethiol with a lactam precursor to form the dibenzothiazepinone.

- Impurity Genesis: If the starting material (e.g., 2-aminobenzenethiol) contains a chloro-isomer (specifically 4-chloro-2-aminobenzenethiol or a related isomer depending on the cyclization direction), the chlorine is incorporated into the tricyclic ring.
- Activation: The resulting 9-chloro-dibenzo...-11-one reacts with POCl₃ to form the 9,11-dichloro intermediate.
- Coupling: This dichloro intermediate reacts with the piperazine side chain. The Cl at position 11 is displaced (as intended), but the Cl at position 9 remains, yielding Impurity L.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Parallel synthesis pathway showing how contaminated starting materials lead to the irreversible formation of Impurity L.

Analytical Characterization Protocol

Distinguishing **9-Chloro Quetiapine** from the API requires high-resolution techniques due to their similar polarity and UV absorption profiles.

Mass Spectrometry (LC-MS/MS)

The presence of Chlorine provides a distinct isotopic signature.

- Quetiapine $[M+H]^+$: 384.17 Da.
- **9-Chloro Quetiapine** $[M+H]^+$: 418.13 Da.
- Isotope Pattern: The impurity will display a characteristic 3:1 ratio for the M (^{35}Cl) and M+2 (^{37}Cl) peaks, a definitive marker for mono-chlorinated compounds.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the position of the chlorine.

- ^1H NMR: The aromatic region (6.8 – 7.6 ppm) of Quetiapine typically integrates to 8 protons. **9-Chloro Quetiapine** will integrate to 7 aromatic protons.
- Shift Diagnostic: The loss of the proton at position 9 causes a change in the splitting pattern of the adjacent protons (positions 8 and 7) on Ring B, often simplifying a triplet/doublet system into a distinct doublet with ortho-coupling constants.

HPLC Retention Behavior

Under reverse-phase conditions (C18 column, Phosphate buffer/Acetonitrile gradient):

- Elution Order: **9-Chloro Quetiapine** is more hydrophobic (lipophilic) than Quetiapine due to the Chloro-substitution replacing a Hydrogen.
- RRT (Relative Retention Time): Typically elutes after the main Quetiapine peak (RRT ~ 1.1 - 1.3 depending on gradient slope).

Comparative Data Table

Feature	Quetiapine (API)	9-Chloro Quetiapine (Impurity L)
Formula	C ₂₁ H ₂₅ N ₃ O ₂ S	C ₂₁ H ₂₄ ClN ₃ O ₂ S
Exact Mass	383.1667	417.1278
Aromatic Protons	8	7
LogP (Predicted)	~ 2.6	~ 3.2 (More Lipophilic)
λ max (UV)	208, 254, 295 nm	Similar (slight bathochromic shift possible)

Control Strategy & References

To control Impurity L, manufacturers must implement strict specifications on the starting material (2-aminobenzenethiol or 2-nitro-chlorobenzene derivatives) to ensure the absence of chlorinated isomers.

References

- European Pharmacopoeia (Ph. Eur.), "Quetiapine Fumarate Monograph 10.0," European Directorate for the Quality of Medicines, Strasbourg.
- PubChem Database, "**9-Chloro Quetiapine** (Compound CID 125304879)," National Institutes of Health (NIH).
- Vasantha Mittapelli et al., "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate," Pharmazie, 2008.
- FDA Global Substance Registration System (GSRS), "UNII: 404M86G581 (**9-Chloro Quetiapine**)."[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 9-Chloro Quetiapine | C₂₁H₂₄ClN₃O₂S | CID 125304879 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. tsijournals.com \[tsijournals.com\]](#)
- [3. allmpus.com \[allmpus.com\]](#)
- [4. sphinxsai.com \[sphinxsai.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 9-Chloro Quetiapine (EP Impurity L)[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b569853#9-chloro-quetiapine-chemical-structure\]](https://www.benchchem.com/product/b569853#9-chloro-quetiapine-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com